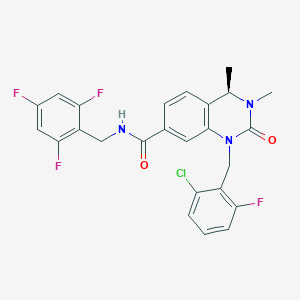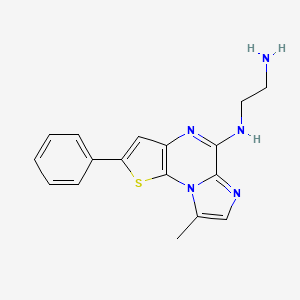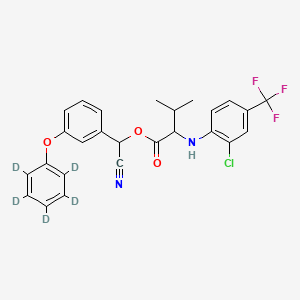
6-Hydroxy alosetron-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy alosetron-d3 is a derivative of alosetron, a potent and selective serotonin 5-HT3 receptor antagonist.
Métodos De Preparación
The synthesis of 6-Hydroxy alosetron-d3 involves several steps, starting from the precursor alosetron. The synthetic route typically includes the hydroxylation of alosetron at the 6th position, followed by the incorporation of deuterium atoms to form the deuterated compound. The reaction conditions often involve the use of specific catalysts and reagents to ensure the selective hydroxylation and deuteration processes . Industrial production methods may vary, but they generally follow similar principles to achieve high purity and yield of the compound.
Análisis De Reacciones Químicas
6-Hydroxy alosetron-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
6-Hydroxy alosetron-d3 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical method development and validation.
Biology: It is used to study the serotonin 5-HT3 receptor and its role in various physiological processes.
Medicine: It is used in the development of new drugs for the treatment of irritable bowel syndrome and other gastrointestinal disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy alosetron-d3 involves its interaction with the serotonin 5-HT3 receptor. By binding to this receptor, the compound inhibits the action of serotonin, a neurotransmitter involved in the regulation of visceral pain, colonic transit, and gastrointestinal secretions. This inhibition helps to alleviate symptoms associated with irritable bowel syndrome and other related disorders .
Comparación Con Compuestos Similares
6-Hydroxy alosetron-d3 is unique due to its specific hydroxylation and deuteration, which enhance its stability and selectivity. Similar compounds include:
Alosetron: The parent compound, which is also a serotonin 5-HT3 receptor antagonist.
6-Hydroxy alosetron: The non-deuterated form of the compound.
Other 5-HT3 receptor antagonists: Such as ondansetron and granisetron, which are used for similar therapeutic purposes but have different chemical structures and properties.
Propiedades
Fórmula molecular |
C17H18N4O2 |
|---|---|
Peso molecular |
313.37 g/mol |
Nombre IUPAC |
6-hydroxy-2-[(5-methyl-1H-imidazol-4-yl)methyl]-5-(trideuteriomethyl)-3,4-dihydropyrido[4,3-b]indol-1-one |
InChI |
InChI=1S/C17H18N4O2/c1-10-12(19-9-18-10)8-21-7-6-13-15(17(21)23)11-4-3-5-14(22)16(11)20(13)2/h3-5,9,22H,6-8H2,1-2H3,(H,18,19)/i2D3 |
Clave InChI |
UUQDYYPVWUOAOE-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C2=C(C3=C1C(=CC=C3)O)C(=O)N(CC2)CC4=C(NC=N4)C |
SMILES canónico |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone](/img/structure/B12415706.png)



![(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12415720.png)


